Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is a specialized organosilicon compound with the molecular formula C₉H₁₃F₉OSi. It is characterized by the presence of a methoxy group, two methyl groups, and a nonafluorohexyl chain attached to a silicon atom. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,4,4,5,5,6,6,6-nonafluorohexanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the chlorine atom on the silane, forming the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can enhance the yield and purity of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy group can be hydrolyzed in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane has diverse applications in scientific research, including:
Surface Modification: Used to impart hydrophobic and oleophobic properties to surfaces, making them resistant to water and oil.
Material Science: Incorporated into coatings and polymers to enhance their chemical resistance and durability.
Biomedical Research: Explored for its potential in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Electronics: Utilized in the fabrication of electronic components where moisture resistance is critical.
Wirkmechanismus
The primary mechanism by which Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane exerts its effects is through the formation of a hydrophobic layer on surfaces. The nonafluorohexyl chain provides a low surface energy, which repels water and other polar substances. This property is particularly useful in creating water-repellent and self-cleaning surfaces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane
- Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorooctyl)silane
- Trimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Uniqueness
Methoxy(dimethyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane is unique due to its combination of a methoxy group and a highly fluorinated alkyl chain. This structure provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications that require both chemical resistance and surface modification .
Eigenschaften
CAS-Nummer |
608299-03-2 |
---|---|
Molekularformel |
C4F9CH2CH2Si(CH3)2OCH3 C9H13F9OSi |
Molekulargewicht |
336.27 g/mol |
IUPAC-Name |
methoxy-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane |
InChI |
InChI=1S/C9H13F9OSi/c1-19-20(2,3)5-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h4-5H2,1-3H3 |
InChI-Schlüssel |
OJSFFLCTIKRXOA-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.